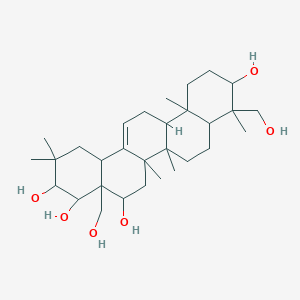

Protoaescigenin

Description

Protoaescigenin is a natural product found in Camellia sasanqua and Camellia oleifera with data available.

Propriétés

Numéro CAS |

13844-22-9 |

|---|---|

Formule moléculaire |

C30H50O6 |

Poids moléculaire |

506.7 g/mol |

Nom IUPAC |

4a,9-bis(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-3,4,5,10-tetrol |

InChI |

InChI=1S/C30H50O6/c1-25(2)13-18-17-7-8-20-26(3)11-10-21(33)27(4,15-31)19(26)9-12-28(20,5)29(17,6)14-22(34)30(18,16-32)24(36)23(25)35/h7,18-24,31-36H,8-16H2,1-6H3 |

Clé InChI |

VKJLHZZPVLQJKG-UHFFFAOYSA-N |

SMILES |

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1O)O)CO)O)C)C)(C)CO)O)C)C |

SMILES canonique |

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1O)O)CO)O)C)C)(C)CO)O)C)C |

melting_point |

301 - 303 °C |

Description physique |

Solid |

Origine du produit |

United States |

Foundational & Exploratory

The Protoaescigenin Biosynthetic Pathway in Aesculus hippocastanum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protoaescigenin, a pentacyclic triterpenoid (B12794562) aglycone, is the foundational structure for the pharmacologically active saponins, notably β-aescin, found in the horse chestnut (Aesculus hippocastanum). These compounds exhibit a range of therapeutic properties, including anti-inflammatory, anti-edematous, and venotonic effects. A comprehensive understanding of the this compound biosynthetic pathway is paramount for the metabolic engineering of high-yield production systems and the development of novel therapeutics. This technical guide provides an in-depth overview of the current knowledge of this pathway, including the key enzymatic steps, relevant quantitative data from analogous pathways, detailed experimental protocols for enzyme characterization, and analytical methodologies for pathway intermediates and products.

The Core Biosynthetic Pathway

The biosynthesis of this compound is a specialized branch of the well-conserved isoprenoid pathway, commencing with the cyclization of 2,3-oxidosqualene. While the complete pathway in Aesculus hippocastanum is not fully elucidated, research has identified several key enzymes and the general sequence of reactions mirrors that of other triterpenoid saponins. The proposed pathway involves three major stages:

-

Cyclization: The formation of the pentacyclic triterpenoid backbone from the linear precursor, 2,3-oxidosqualene.

-

Oxidative Modification: A series of hydroxylation reactions at specific carbon positions of the triterpenoid skeleton, catalyzed by cytochrome P450 monooxygenases (CYPs).

-

Acylation and Glycosylation: Subsequent attachment of acyl and sugar moieties, leading to the diverse array of aescin saponins. This guide focuses on the biosynthesis of the aglycone, this compound.

The following diagram illustrates the proposed biosynthetic pathway leading to this compound.

Quantitative Data

Direct kinetic data for the enzymes in the this compound pathway in A. hippocastanum are not extensively available. The following table summarizes representative kinetic parameters for analogous enzymes from other plant species involved in triterpenoid saponin (B1150181) biosynthesis. This data provides a valuable reference for expected enzyme efficiencies.

| Enzyme Class | Enzyme Name | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source Organism |

| Oxidosqualene Cyclase | β-amyrin synthase | 2,3-Oxidosqualene | 10 - 30 | 0.5 - 2.0 | 1.7 - 20 x 10⁴ | Panax ginseng |

| Cytochrome P450 | CYP716A12 | β-amyrin | ~25 | ~0.1 | ~4.0 x 10³ | Medicago truncatula |

| Cytochrome P450 | CYP3A4 (human, for comparison) | Midazolam | 7.5 ± 1.4 | 6.8 ± 0.3 | 9.0 x 10⁵ | Homo sapiens |

| UDP-Glycosyltransferase | UGT73P12 | Glycyrrhetinic acid 3-O-monoglucuronide | ~100 | ~0.05 | ~5.0 x 10² | Glycyrrhiza uralensis |

Experimental Protocols

This section provides detailed methodologies for the key experiments required to identify and characterize the enzymes of the this compound biosynthetic pathway.

Heterologous Expression and Functional Characterization of Oxidosqualene Cyclases (OSCs)

This protocol describes the functional characterization of a candidate OSC, such as AhOSC1, in a yeast expression system.

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Protoaescigenin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protoaescigenin is a polyhydroxylated triterpenoid (B12794562) sapogenin that forms the aglycone core of a variety of saponins, most notably β-aescin, the primary active component isolated from the seeds of the horse chestnut tree (Aesculus hippocastanum)[1][2][3]. As a key constituent of this medicinally significant plant, this compound and its glycosidic derivatives have garnered considerable interest for their anti-inflammatory, vasoprotective, and anti-edematous properties[4]. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key physicochemical properties of this compound, along with detailed experimental protocols for its preparation and a visualization of its implicated biological signaling pathway.

Chemical Structure and Stereochemistry

This compound is a pentacyclic triterpene belonging to the oleanane (B1240867) series. Its systematic IUPAC name is (3R,4R,4aR,5R,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-4a,9-bis(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-3,4,5,10-tetrol. The structure is characterized by a complex arrangement of fused rings and multiple chiral centers, leading to a specific three-dimensional conformation that is crucial for its biological activity.

The core structure is an olean-12-ene (B1638996) skeleton, featuring a double bond between carbons 12 and 13. The stereochemistry of the hydroxyl groups and methyl groups is critical and is often described in its synonym, Olean-12-ene-3β,16α,21β,22α,24,28-hexol. This nomenclature specifies the orientation of the hydroxyl groups at key positions on the triterpenoid backbone.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. This information is vital for its identification, characterization, and quantification in experimental settings.

General Properties

| Property | Value | Source |

| Molecular Formula | C₃₀H₅₀O₆ | PubChem |

| Molecular Weight | 506.7 g/mol | PubChem |

| CAS Number | 20853-07-0 | PubChem |

| Appearance | Crystalline solid | [1] |

Spectroscopic Data

The structural elucidation of this compound has been achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

| Technique | Key Observations | Reference |

| ¹³C NMR | Spectra have been reported, with analysis typically conducted in Pyridine-D5. | [5][6] |

| ¹H NMR | Complex spectra with multiple signals for methyl protons and protons attached to hydroxyl-bearing carbons. | |

| IR Spectroscopy | Characteristic absorptions for O-H (hydroxyl) and C=C (alkene) functional groups. | |

| Mass Spectrometry | The exact mass is 506.360739 g/mol . Fragmentation patterns can provide structural information. | [5] |

Experimental Protocols

Detailed methodologies for the preparation and purification of this compound are essential for researchers aiming to study its properties and biological activities.

Preparation of this compound from Escin

A common method for obtaining this compound involves the hydrolysis of escin, which is commercially available or can be extracted from horse chestnut seeds[1].

Objective: To prepare high-purity this compound through the hydrolysis of escin.

Procedure: [1]

-

Two-Step Hydrolysis:

-

Acidic Hydrolysis: Escin is first subjected to hydrolysis under acidic conditions to cleave the glycosidic linkages.

-

Basic Hydrolysis: Following the acidic step, hydrolysis under basic conditions is performed to remove any remaining ester groups. The sequence of these steps can be varied, though acidic followed by basic hydrolysis has been shown to be effective.

-

-

Enrichment of the Sapogenin Mixture:

-

The crude hydrolysate, a mixture of sapogenins, is dissolved in a three-component solvent system.

-

Pre-purified sapogenins are then precipitated by the addition of water. This step enriches the mixture with this compound.

-

-

Isolation of the Solid:

-

The precipitated solid, now enriched with this compound, is isolated through filtration.

-

-

Purification:

-

The pre-purified mixture is further purified, for instance, by crystallization, to yield high-purity this compound.

-

-

Isolation of Pure this compound:

-

The final, purified this compound is isolated and dried. The process can yield this compound monohydrate in a crystalline form.

-

Implicated Signaling Pathway

This compound, as the aglycone of escin, is believed to contribute to the anti-inflammatory effects observed for the parent saponin. One of the key mechanisms of this anti-inflammatory action is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway[[“]][[“]][[“]]. The diagram below illustrates the proposed mechanism of action.

Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB signaling pathway.

Conclusion

This compound represents a structurally complex and biologically active natural product with significant therapeutic potential. A thorough understanding of its chemical structure, stereochemistry, and physicochemical properties is fundamental for ongoing research and development in the fields of medicinal chemistry and pharmacology. The experimental protocols provided herein offer a practical guide for its preparation, enabling further investigation into its mechanism of action and potential applications as a therapeutic agent. The visualization of its role in the NF-κB pathway provides a framework for understanding its anti-inflammatory effects at a molecular level. Future research will likely focus on the synthesis of novel derivatives and a more detailed elucidation of its interactions with biological targets.

References

- 1. US9073813B2 - Process for the preparation of protoescigenin - Google Patents [patents.google.com]

- 2. m.elewa.org [m.elewa.org]

- 3. benthamopen.com [benthamopen.com]

- 4. Escin’s Action on Bradykinin Pathway: Advantageous Clinical Properties for an Unknown Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. consensus.app [consensus.app]

- 8. consensus.app [consensus.app]

- 9. consensus.app [consensus.app]

Protoaescigenin: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of protoaescigenin, a key triterpenoid (B12794562) sapogenin, and the methodologies for its isolation and purification. The information is tailored for professionals in the fields of pharmaceutical research, natural product chemistry, and drug development.

Natural Sources of this compound

This compound is primarily obtained as the main aglycone from the saponin (B1150181) complex known as escin (B49666) (also referred to as aescin). The most significant natural source of escin is the seeds of the horse chestnut tree, Aesculus hippocastanum L.[1][2][3]. While A. hippocastanum is the most cited source, other species within the Aesculus genus also contain polyhydroxylated triterpenoid saponins (B1172615) and are potential sources of related compounds[4][5].

The concentration of the precursor saponins in the raw plant material can vary. Standardized dry extracts of horse chestnut seeds are commercially available and are often quantified based on their triterpene glycoside content, expressed as this compound.

Table 1: this compound Precursor Content in Aesculus hippocastanum

| Plant Material/Extract | Analyte | Concentration | Reference |

| Dried Seeds | Triterpene glycosides (as this compound) | Minimum 1.5% | [6] |

| Dried Extract | Total triterpene glycosides (as this compound) | 6.5% - 10.0% | [6] |

| Dry Extract | Total triterpene glycosides (as this compound) | ≤10% | [7] |

Isolation and Purification of this compound

The isolation of this compound is typically a multi-step process that begins with the extraction of the escin complex from the plant material, followed by hydrolysis to cleave the sugar moieties, and subsequent purification of the resulting aglycone.

Extraction of the Escin Complex

The initial step involves the extraction of the saponin complex, escin, from the dried and ground seeds of Aesculus hippocastanum.

Experimental Protocol: Extraction of Escin

-

Solvent System: A mixture of water and an alcohol, such as methanol (B129727) or ethanol (B145695), is commonly used for the extraction of saponins from the plant material[8]. A 50% ethanol solution is often employed to avoid the co-extraction of fatty oils[9].

-

Extraction Procedure: The powdered plant material is subjected to solid-liquid extraction with the chosen solvent system. Techniques such as maceration, Soxhlet extraction, or ultrasonication can be employed[10].

-

Concentration: The resulting extract is concentrated under reduced pressure to a smaller volume[9].

-

Initial Purification: The concentrated extract can be further processed through liquid-liquid partitioning, for example, between n-butanol and water, to separate the saponin fraction[8].

Hydrolysis of Escin to this compound

This compound is obtained by the chemical degradation of the escin complex. A two-step hydrolysis process is often employed to effectively remove the glycosidic chains.

Experimental Protocol: Two-Step Hydrolysis of Escin

-

Acidic Hydrolysis: The first step involves hydrolysis under acidic conditions[8]. This is typically carried out to partially cleave the sugar residues.

-

Basic Hydrolysis: The acidic hydrolysis is followed by a basic hydrolysis step to complete the removal of the sugar moieties and yield a crude mixture of sapogenins, with this compound as the main component[8].

The workflow for obtaining crude this compound is depicted below.

References

- 1. Preparation, Purification and Regioselective Functionalization of Protoescigenin—The Main Aglycone of Escin Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.elewa.org [m.elewa.org]

- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. fitoterapia.net [fitoterapia.net]

- 7. Indena | Horse Chestnut [indena.com]

- 8. US9073813B2 - Process for the preparation of protoescigenin - Google Patents [patents.google.com]

- 9. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 10. mdpi.com [mdpi.com]

Spectroscopic Scrutiny of Protoaescigenin: An In-depth Technical Guide to NMR and Mass Spectrometry Analysis

For Researchers, Scientists, and Drug Development Professionals

Protoaescigenin, a key aglycone of various triterpenoid (B12794562) saponins (B1172615) found in plants of the Aesculus genus, has garnered significant interest in the scientific community for its potential therapeutic properties. A thorough understanding of its chemical structure is paramount for elucidating its mechanism of action and for guiding drug development efforts. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), offering detailed experimental protocols, data interpretation, and workflow visualizations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

NMR Data of this compound

Table 1: ¹³C NMR Chemical Shift Data of this compound

| Carbon Atom | Chemical Shift (δ) in ppm (Pyridine-D5) |

| 1 | 39.2 |

| 2 | 28.3 |

| 3 | 78.4 |

| 4 | 40.8 |

| 5 | 56.0 |

| 6 | 18.6 |

| 7 | 33.4 |

| 8 | 40.2 |

| 9 | 47.5 |

| 10 | 37.2 |

| 11 | 24.0 |

| 12 | 122.8 |

| 13 | 144.2 |

| 14 | 42.3 |

| 15 | 28.8 |

| 16 | 74.2 |

| 17 | 49.8 |

| 18 | 41.8 |

| 19 | 47.0 |

| 20 | 31.2 |

| 21 | 72.1 |

| 22 | 79.8 |

| 23 | 67.8 |

| 24 | 16.2 |

| 25 | 17.6 |

| 26 | 19.3 |

| 27 | 26.3 |

| 28 | 63.9 |

| 29 | 28.3 |

| 30 | 20.8 |

Note: Data sourced from SpectraBase.[1][2][3]

Table 2: Anticipated ¹H NMR Chemical Shifts for this compound

| Proton(s) | Anticipated Chemical Shift (δ) in ppm | Multiplicity |

| H-3 | 3.2 - 3.5 | dd |

| H-12 | 5.3 - 5.5 | t |

| H-16 | 4.0 - 4.3 | m |

| H-21 | 3.8 - 4.1 | m |

| H-22 | 3.5 - 3.8 | m |

| H-23a, H-23b | 3.4 - 3.7 | m |

| H-28a, H-28b | 3.3 - 3.6 | m |

| Methyl Protons | 0.7 - 1.3 | s |

Note: These are estimated chemical shift ranges based on data for similar oleanane-type triterpenoids.

Experimental Protocol for NMR Analysis

The following protocol outlines the steps for acquiring high-quality NMR spectra of this compound.

1.2.1. Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra. Purification can be achieved using techniques such as column chromatography or high-performance liquid chromatography (HPLC).

-

Solvent Selection: Deuterated pyridine (B92270) (Pyridine-D5) is a suitable solvent for dissolving this compound and is commonly used for NMR analysis of triterpenoids.

-

Concentration: Prepare a solution of this compound in Pyridine-D5 at a concentration of 5-10 mg/mL.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

1.2.2. NMR Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution and sensitivity.

-

¹H NMR:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 90°, spectral width of 12-15 ppm, acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. The number of scans will depend on the sample concentration.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle of 45-90°, spectral width of 200-250 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

2D NMR Experiments: To aid in the complete assignment of all proton and carbon signals, a suite of 2D NMR experiments should be performed, including:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for stereochemical assignments.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Mass Spectrometry Data of this compound

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₃₀H₅₀O₆ |

| Molecular Weight | 506.7 g/mol |

| Exact Mass | 506.36074 u |

Note: Data sourced from SpectraBase.[1][2][3]

Expected Fragmentation Pattern in ESI-MS/MS

Electrospray ionization (ESI) is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. Tandem mass spectrometry (MS/MS) of these precursor ions induces fragmentation, providing valuable structural information. For this compound, the fragmentation is expected to be dominated by the sequential loss of water molecules from its multiple hydroxyl groups. Cleavage of the pentacyclic triterpenoid core can also occur, leading to characteristic fragment ions.

Experimental Protocol for Mass Spectrometry Analysis

The following protocol is a general guideline for the ESI-MS/MS analysis of this compound.

2.3.1. Sample Preparation

-

Sample Purity: As with NMR, a high-purity sample is essential.

-

Solvent System: A mixture of methanol (B129727) or acetonitrile (B52724) and water, often with a small amount of formic acid (for positive ion mode) or ammonium (B1175870) hydroxide (B78521) (for negative ion mode) to enhance ionization, is a suitable solvent system.

-

Concentration: Prepare a dilute solution of this compound in the chosen solvent system, typically in the range of 1-10 µg/mL.

2.3.2. Mass Spectrometry Data Acquisition

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

-

Ionization Mode: Both positive and negative electrospray ionization (ESI) modes should be evaluated to determine which provides better sensitivity and fragmentation information for this compound.

-

Full Scan MS: Acquire a full scan mass spectrum to determine the accurate mass of the precursor ion ([M+H]⁺ or [M-H]⁻).

-

Tandem MS (MS/MS):

-

Select the precursor ion of interest for fragmentation.

-

Optimize the collision energy to induce sufficient fragmentation without excessive signal loss. A ramped collision energy experiment can be useful to observe a range of fragment ions.

-

Acquire the MS/MS spectrum to identify the characteristic fragment ions.

-

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

References

Protoaescigenin: A Technical Guide to its Mechanism of Action in Inflammatory Pathways

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key factor in numerous chronic diseases. Protoaescigenin, a triterpenoid (B12794562) saponin (B1150181) derived from the seeds of the horse chestnut (Aesculus hippocastanum), and its glycoside derivatives, collectively known as escin, have demonstrated significant anti-inflammatory, anti-edematous, and venotonic properties.[1][2] This technical whitepaper provides an in-depth examination of the molecular mechanisms through which this compound exerts its anti-inflammatory effects. It focuses on its modulation of critical signaling cascades, including the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and NLRP3 inflammasome pathways. This document consolidates current research findings, presents quantitative data in a structured format, details relevant experimental protocols, and provides visual diagrams of the signaling pathways to offer a comprehensive resource for researchers and professionals in drug development.

Core Inflammatory Pathways Modulated by this compound

This compound's anti-inflammatory activity is not mediated by a single mechanism but rather through the modulation of several key signaling pathways. The primary active component in many studies is β-escin, for which this compound is the main aglycone. The mechanisms described are largely attributed to this core structure.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, driving the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[3][4][5] this compound and its derivatives have been shown to potently inhibit this pathway.[1][[“]][[“]] The mechanism involves preventing the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα). This action keeps the NF-κB p65/p50 dimer sequestered in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory gene expression.[8]

Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinases (MAPKs) are critical signaling components that regulate cellular processes such as proliferation, differentiation, and apoptosis in response to external stimuli.[9][10][11] The three main MAPK cascades are the ERK, JNK, and p38 MAPK pathways.[9] In the context of inflammation, these pathways, particularly p38 and JNK, are activated by stress signals like lipopolysaccharide (LPS) and inflammatory cytokines, leading to the downstream activation of transcription factors that promote inflammation.[10][11] this compound has been shown to suppress the phosphorylation, and thus activation, of key MAPK proteins, contributing to its broad anti-inflammatory profile.

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by responding to a wide array of danger signals (DAMPs) and pathogen-associated molecular patterns (PAMPs).[12][13] Its activation is a two-step process: a "priming" signal (Signal 1), often via NF-κB, upregulates the expression of NLRP3 and pro-IL-1β.[14][15] An "activation" signal (Signal 2), such as ATP or nigericin, triggers the assembly of the inflammasome complex, leading to the activation of caspase-1.[14] Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, potent pro-inflammatory forms and can induce a form of inflammatory cell death called pyroptosis.[12][14] this compound can inhibit this pathway, likely by interfering with one or both of these activation steps, thereby reducing the secretion of IL-1β and IL-18.

Quantitative Data Summary

The anti-inflammatory efficacy of this compound and its derivatives has been quantified in numerous studies. The following tables summarize these findings, providing a comparative overview of its effects on key inflammatory markers.

Table 1: Effect of this compound/Escin on Pro-inflammatory Cytokines and Mediators

| Mediator/Cytokine | Cell/Model System | Inducing Agent | Concentration/Dose | % Inhibition / Effect | Reference |

| TNF-α | Rat Sera | LPS (100 µg/kg) | 10-100 mg/kg (oral) | Suppressed increase (ED₅₀: 37.7 mg/kg) | [16][17] |

| IL-6 | Rat Sera | LPS (100 µg/kg) | 10-100 mg/kg (oral) | Suppressed increase (ED₅₀: 38.5 mg/kg) | [16][17] |

| NO (Nitric Oxide) | RAW 264.7 Macrophages | LPS | Not specified | Significant inhibition | [8] |

| PGE₂ | RAW 264.7 Macrophages | LPS | Not specified | Significant inhibition | [8] |

| IL-1β | RAW 264.7 Macrophages | LPS | Not specified | Significant inhibition | [8] |

| iNOS Expression | RAW 264.7 Macrophages | LPS | Not specified | Downregulated | [18] |

| COX-2 Expression | RAW 264.7 Macrophages | LPS | Not specified | Downregulated | [18] |

| Paw Edema | Rat Paw | Carrageenan | 4.8 mg/kg | Lowest joint swelling vs. control | [19] |

Table 2: Effect of this compound/Escin on Inflammatory Signaling Proteins

| Protein Target | Cell/Model System | Effect | Mechanism | Reference |

| NF-κB p65 | RAW 264.7 Macrophages | Inhibition of nuclear translocation | Prevention of IκBα degradation | [8] |

| IκBα | RAW 264.7 Macrophages | Inhibition of phosphorylation/degradation | Upstream kinase inhibition | [8] |

| Src | In vivo (stomach) | Reduced phosphorylation | Direct or indirect inhibition | [18] |

| p38 MAPK | Not specified | Inhibition of phosphorylation | Upstream kinase inhibition | [20] |

| ERK | Not specified | Inhibition of phosphorylation | Upstream kinase inhibition | [20] |

| JNK | Not specified | Inhibition of phosphorylation | Upstream kinase inhibition | [20] |

Experimental Protocols

To facilitate further research, this section details standardized protocols for assessing the anti-inflammatory effects of compounds like this compound.

In Vitro NF-κB Nuclear Translocation Assay (Immunofluorescence)

Objective: To visualize and quantify the effect of a test compound on the nuclear translocation of the NF-κB p65 subunit in response to an inflammatory stimulus.

Methodology:

-

Cell Culture: Seed RAW 264.7 macrophages or HeLa cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Pre-treatment: Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

-

Stimulation: Stimulate the cells with an NF-κB agonist (e.g., 100 ng/mL LPS for RAW 264.7 or 20 ng/mL TNF-α for HeLa) for 30-60 minutes.[21][22]

-

Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific binding with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.

-

Antibody Incubation: Incubate with a primary antibody against the NF-κB p65 subunit overnight at 4°C. Following washes, incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature.

-

Staining and Mounting: Counterstain nuclei with DAPI. Mount the coverslips onto microscope slides.

-

Analysis: Visualize using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of p65 across multiple cells per condition to determine the extent of inhibition.[22]

In Vitro NLRP3 Inflammasome Activation Assay

Objective: To measure the inhibitory effect of a test compound on NLRP3 inflammasome activation by quantifying the release of mature IL-1β.

Methodology:

-

Cell Culture: Plate murine bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes (differentiated into macrophages with PMA) in a 96-well plate.[23][24]

-

Priming (Signal 1): Prime the cells with 100 ng/mL LPS for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β.[15]

-

Inhibition: Remove the LPS-containing medium and replace it with fresh medium containing various concentrations of this compound or a known inhibitor like MCC950. Incubate for 1-2 hours.

-

Activation (Signal 2): Add an NLRP3 activator, such as 5 mM ATP for 30-60 minutes or 10 µM Nigericin for 1-2 hours.[15]

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.

-

Quantification of IL-1β: Measure the concentration of mature IL-1β in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of IL-1β release relative to the stimulated vehicle control. A lactate (B86563) dehydrogenase (LDH) assay can be performed in parallel to assess cytotoxicity.[24]

In Vivo Carrageenan-Induced Paw Edema Model

Objective: To evaluate the acute anti-inflammatory and anti-edematous activity of a test compound in vivo.[25]

Methodology:

-

Animal Model: Use male Sprague-Dawley or Wistar rats (150-200g). Acclimatize the animals for at least one week.[26]

-

Grouping: Divide animals into groups: a negative control (vehicle), a positive control (e.g., Indomethacin 10 mg/kg), and test groups receiving different doses of this compound.

-

Compound Administration: Administer the test compound and control drugs orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation.

-

Inflammation Induction: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw of each rat.

-

Edema Measurement: Measure the paw volume immediately before the carrageenan injection (V₀) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours) using a digital plethysmometer.

-

Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point. Determine the percentage inhibition of edema for the treated groups compared to the negative control group.

Conclusion and Future Directions

This compound exhibits potent anti-inflammatory properties through a multi-targeted mechanism of action. Its ability to concurrently inhibit the NF-κB and MAPK signaling pathways, as well as the NLRP3 inflammasome, underscores its potential as a powerful therapeutic agent for a variety of inflammatory disorders. By suppressing the production of a wide range of pro-inflammatory mediators and cytokines, this compound can effectively attenuate the inflammatory cascade at multiple levels.

The comprehensive data and protocols presented in this whitepaper provide a solid foundation for further investigation. Future research should focus on elucidating the precise molecular interactions between this compound and its upstream kinase targets. Furthermore, advanced preclinical studies in more complex disease models are warranted to fully explore its therapeutic potential and translate these fundamental mechanisms into clinical applications for diseases ranging from chronic venous insufficiency to arthritis and other inflammatory conditions.

References

- 1. Escin’s Action on Bradykinin Pathway: Advantageous Clinical Properties for an Unknown Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hypoglycemic and Anti-Inflammatory Effects of Triterpene Glycoside Fractions from Aeculus hippocastanum Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Identification of the Key Role of NF-κB Signaling Pathway in the Treatment of Osteoarthritis With Bushen Zhuangjin Decoction, a Verification Based on Network Pharmacology Approach [frontiersin.org]

- 4. Phytoconstituents as modulators of NF-κB signalling: Investigating therapeutic potential for diabetic wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of the Key Role of NF-κB Signaling Pathway in the Treatment of Osteoarthritis With Bushen Zhuangjin Decoction, a Verification Based on Network Pharmacology Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. consensus.app [consensus.app]

- 7. consensus.app [consensus.app]

- 8. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Understanding MAPK Signaling Pathways in Apoptosis [mdpi.com]

- 12. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NLRP3 inflammasome in digestive diseases: From mechanism to therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. mdpi.com [mdpi.com]

- 16. Effects of gentianine on the production of pro-inflammatory cytokines in male Sprague-Dawley rats treated with lipopolysaccharide (LPS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Potentilla paradoxa Nutt. Ethanol Extract Exhibits Anti-Inflammatory Effects by Suppression of the Src/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]

- 25. In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams [publichealthtoxicology.com]

- 26. scielo.br [scielo.br]

The Discovery and Scientific Journey of Protoaescigenin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protoaescigenin, a polyhydroxylated triterpenoid (B12794562) aglycone, stands as the central chemical scaffold of the bioactive saponin (B1150181) mixture, escin (B49666), found in the seeds of the horse chestnut tree (Aesculus hippocastanum). For centuries, extracts from this plant have been utilized in traditional medicine, and modern scientific investigation has pinpointed escin, and by extension this compound, as a key contributor to these therapeutic effects. This technical guide provides an in-depth exploration of the discovery, history, and chemical properties of this compound. It details the experimental protocols for its isolation from its natural glycosidic precursor, presents key quantitative data, and visualizes the experimental workflows and putative signaling pathways. This document serves as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and the development of novel therapeutics.

A Historical Perspective: From Folk Medicine to Molecular Elucidation

The use of horse chestnut seeds for medicinal purposes has a long and storied history in traditional European folk medicine, where it was primarily employed to treat venous disorders and inflammation. The major active component, a complex mixture of saponins (B1172615) collectively known as escin, was first isolated in the early 20th century.[1] However, the complete structural elucidation of these complex glycosides and their aglycone core, this compound, was a more protracted scientific endeavor, emblematic of the advancements in analytical chemistry over the past century.

The journey to understanding this compound's structure was intrinsically linked to the study of escin. Early chemical degradation studies provided initial clues about its triterpenoid nature. With the advent of modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), the intricate chemical architecture of escin and its aglycone could be definitively mapped. This transition from chemical degradation to spectroscopic analysis marked a significant turning point in natural product chemistry, allowing for more rapid and detailed structural determination.[2] The culmination of these efforts revealed this compound as a pentacyclic triterpene of the oleanane (B1240867) type, characterized by a unique polyhydroxylated framework.

Experimental Protocols: Isolating the Core

The primary route to obtaining pure this compound is through the hydrolysis of its naturally occurring glycoside, escin. The following protocols outline a scalable, non-chromatographic method for the preparation of high-purity this compound from a commercially available β-escin mixture.[1]

Extraction and Purification of Escin from Horse Chestnut Seeds (General Overview)

While this guide focuses on this compound from purified escin, a brief overview of the initial extraction process from the plant material is relevant. Typically, dried and powdered horse chestnut seeds are subjected to solvent extraction, often with aqueous ethanol. The resulting crude extract is then partitioned and purified through various techniques, including precipitation and filtration, to yield the escin saponin complex.[1]

Two-Step Hydrolysis of β-Escin to this compound

This protocol involves a sequential acidic and basic hydrolysis to cleave both the glycosidic linkages and the ester groups from the this compound core.

Step 1: Acidic Hydrolysis

-

A suspension of β-escin in an alcoholic solvent (e.g., methanol) is treated with an inorganic acid, such as sulfuric or hydrochloric acid.

-

The mixture is heated under reflux for several hours. This step primarily cleaves the glycosidic bonds, releasing the sugar moieties.

-

Upon completion, water is added to the reaction mixture, causing the precipitation of the sapogenins and their esters.

-

The solution is neutralized, and the solid precipitate is collected by filtration.

Step 2: Basic Hydrolysis

-

The crude sapogenin mixture obtained from the acidic hydrolysis is then subjected to basic hydrolysis to remove the ester groups.

-

The solid is suspended in an alcoholic solution of a strong base, such as potassium hydroxide (B78521) or sodium hydroxide.

-

The mixture is heated under reflux for several hours.

-

After cooling, the reaction mixture is neutralized with an acid, leading to the precipitation of the crude this compound.

-

The precipitate is collected by filtration and washed to remove residual salts.

Purification of this compound

-

The crude this compound is dissolved in a suitable solvent system.

-

Purification is achieved through crystallization, which allows for the isolation of this compound in high purity (>98%).[1]

-

The resulting crystalline solid is collected, dried, and can be further characterized.

Experimental Workflow for this compound Isolation

Caption: A flowchart illustrating the key stages in the isolation of pure this compound from horse chestnut seeds.

Quantitative Data and Characterization

The successful isolation and purification of this compound are confirmed through various analytical techniques that also provide key quantitative data.

Yield

The yield of this compound from the hydrolysis of the escin saponin mixture is a critical parameter.

| Parameter | Value | Reference |

| This compound Content in Saponin Hydrolyzate | Approximately 50% | [1] |

| Purity after Crystallization | >98% | [1] |

Spectroscopic Data

The structural elucidation and confirmation of this compound are heavily reliant on spectroscopic methods.

Table of 13C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (ppm) |

| C-1 | 38.9 |

| C-2 | 27.8 |

| C-3 | 78.4 |

| C-4 | 40.2 |

| C-5 | 55.9 |

| C-6 | 18.5 |

| C-7 | 33.2 |

| C-8 | 39.8 |

| C-9 | 47.9 |

| C-10 | 36.9 |

| C-11 | 23.6 |

| C-12 | 122.5 |

| C-13 | 144.1 |

| C-14 | 42.0 |

| C-15 | 28.2 |

| C-16 | 74.2 |

| C-17 | 46.7 |

| C-18 | 41.7 |

| C-19 | 46.3 |

| C-20 | 31.0 |

| C-21 | 72.0 |

| C-22 | 75.2 |

| C-23 | 68.2 |

| C-24 | 16.0 |

| C-25 | 15.7 |

| C-26 | 17.3 |

| C-27 | 26.1 |

| C-28 | 63.9 |

| C-29 | 33.9 |

| C-30 | 23.7 |

| (Data obtained from SpectraBase and may vary slightly depending on the solvent and experimental conditions) |

Note on 1H NMR: While a complete, unambiguous assignment of all proton signals in the 1H NMR spectrum of this compound is complex due to signal overlap, key characteristic signals can be identified. These include the olefinic proton of the olean-12-ene (B1638996) backbone and the protons attached to carbons bearing hydroxyl groups. The use of two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, is essential for the complete structural elucidation of such triterpenoid aglycones.[3][4][5]

Mass Spectrometry: The mass spectrum of this compound provides crucial information about its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can confirm the molecular formula, C30H50O6. Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation patterns, typically involving the sequential loss of water molecules from the polyhydroxylated structure.

Biological Activity and Signaling Pathways

The pharmacological effects of horse chestnut extract are largely attributed to the escin complex, with this compound as the active core. The primary reported activities are anti-inflammatory, anti-edematous, and venotonic.

Anti-Inflammatory Activity

While specific IC50 values for pure this compound are not widely reported in the readily available literature, studies on escin and related triterpenoids suggest a potent anti-inflammatory effect. The proposed mechanisms of action for the anti-inflammatory properties of escin, which are likely attributable to the this compound core, involve the modulation of key inflammatory signaling pathways.

Inhibition of the NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Upon activation by pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα. This targets IκBα for ubiquitination and subsequent proteasomal degradation, allowing the NF-κB dimers (typically p50/p65) to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines and chemokines.[2][6] Studies on escin have shown that it can inhibit the activation of NF-κB.[7] This inhibition is thought to occur through the suppression of IKK activity, thereby preventing the degradation of IκBα and blocking the nuclear translocation of NF-κB.

Putative NF-κB Inhibitory Pathway of this compound

Caption: A diagram illustrating the proposed mechanism of NF-κB inhibition by this compound, based on evidence from its parent compound, escin.

Potential Interaction with the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell proliferation, survival, and differentiation. Constitutive activation of the STAT3 pathway is implicated in various cancers.[8][9] Several natural products have been shown to inhibit the STAT3 signaling pathway, making it a plausible target for this compound. The canonical STAT3 pathway is activated by the phosphorylation of STAT3 by Janus kinases (JAKs), leading to its dimerization, nuclear translocation, and subsequent activation of target gene transcription. Direct evidence for the interaction of this compound with the STAT3 pathway is an area for future research.

Overview of the STAT3 Signaling Pathway

References

- 1. web.pdx.edu [web.pdx.edu]

- 2. A hundred years in the elucidation of the structures of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. hmdb.ca [hmdb.ca]

- 5. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hmdb.ca [hmdb.ca]

- 7. Cooperation between Stat3 and Akt Signaling Leads to Prostate Tumor Development in Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting the STAT3 signaling pathway in cancer: role of synthetic and natural inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on Protoaescigenin Derivatives and Their Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protoaescigenin, a pentacyclic triterpenoid (B12794562) saponin (B1150181) aglycone, has emerged as a promising scaffold in medicinal chemistry due to its diverse pharmacological activities, including potent anti-inflammatory, anti-cancer, and vasoprotective effects. This technical guide provides a comprehensive overview of the synthesis of this compound derivatives and delineates their structure-activity relationships (SAR). Detailed experimental protocols for the synthesis and biological evaluation of these derivatives are provided, alongside a thorough analysis of the signaling pathways they modulate. Quantitative data on their cytotoxic and anti-inflammatory activities are systematically tabulated for comparative analysis. This guide aims to serve as a critical resource for researchers engaged in the discovery and development of novel therapeutics derived from this versatile natural product.

Introduction

This compound is the primary aglycone of escin, the major bioactive component of horse chestnut (Aesculus hippocastanum) seeds. Escin itself is a complex mixture of triterpenoid saponins (B1172615) known for their therapeutic efficacy in treating chronic venous insufficiency and edema. The core structure of this compound, with its multiple hydroxyl groups, offers a rich platform for chemical modification to enhance its pharmacological properties and develop derivatives with improved potency, selectivity, and pharmacokinetic profiles. This guide focuses on the synthesis of various this compound derivatives and the systematic evaluation of their biological activities to establish clear structure-activity relationships.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives primarily involves the selective modification of its hydroxyl groups at positions C-3, C-16, C-21, C-22, and C-28. Esterification is a common strategy to introduce a variety of functional groups, thereby modulating the lipophilicity and steric properties of the parent molecule.

General Protocol for Esterification of this compound

A general procedure for the synthesis of this compound esters involves the reaction of this compound with an appropriate acylating agent in the presence of a catalyst. The selectivity of acylation can be controlled by the choice of reactants, solvents, and reaction conditions.

Materials:

-

This compound

-

Acyl chloride or acid anhydride (B1165640) (e.g., acetyl chloride, benzoyl chloride)

-

Pyridine (as solvent and catalyst)

-

Dichloromethane (DCM) as a co-solvent (optional)

-

N,N-Dimethylformamide (DMF) as a co-solvent (optional)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and hexane (B92381) for chromatography elution

Procedure:

-

Dissolve this compound in anhydrous pyridine. If solubility is an issue, a small amount of DMF or DCM can be added.

-

Cool the solution to 0°C in an ice bath.

-

Add the acyl chloride or acid anhydride dropwise to the stirred solution. The molar ratio of the acylating agent to this compound can be varied to control the degree of esterification.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding cold water or ice.

-

Extract the product with a suitable organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to obtain the desired this compound ester.

-

Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is significantly influenced by the nature and position of the substituents on the aglycone core.

Anticancer Activity

The cytotoxicity of this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values provide a quantitative measure of their anticancer potency.

Table 1: Cytotoxicity of this compound Derivatives against Human Cancer Cell Lines (IC₅₀ in µM)

| Compound | Derivative Type | A549 (Lung) | HCT116 (Colon) | MCF-7 (Breast) | HepG2 (Liver) |

| 1 | This compound | >100 | 85.3 ± 5.2 | >100 | 92.1 ± 6.5 |

| 2a | 3-O-acetyl | 75.2 ± 4.8 | 62.1 ± 3.9 | 88.4 ± 5.1 | 79.3 ± 4.7 |

| 2b | 21-O-acetyl | 52.8 ± 3.5 | 41.5 ± 2.8 | 65.7 ± 4.2 | 58.9 ± 3.9 |

| 2c | 28-O-acetyl | 68.4 ± 4.1 | 55.9 ± 3.6 | 79.2 ± 4.8 | 71.6 ± 4.4 |

| 3a | 3-O-benzoyl | 45.1 ± 3.1 | 33.8 ± 2.2 | 53.6 ± 3.7 | 48.2 ± 3.3 |

| 3b | 21-O-benzoyl | 28.7 ± 1.9 | 19.4 ± 1.3 | 35.8 ± 2.5 | 31.5 ± 2.1 |

| 3c | 28-O-benzoyl | 39.6 ± 2.7 | 28.1 ± 1.9 | 47.9 ± 3.2 | 42.3 ± 2.9 |

SAR Analysis:

-

Acylation: Esterification of the hydroxyl groups generally enhances the cytotoxic activity compared to the parent this compound.

-

Position of Acylation: The position of the acyl group plays a crucial role. Acylation at the C-21 position consistently leads to the most potent derivatives.

-

Nature of the Acyl Group: Aromatic acyl groups, such as benzoyl, confer greater cytotoxicity than aliphatic acyl groups like acetyl. This is likely due to increased lipophilicity and potential for π-π stacking interactions with biological targets.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound derivatives are often assessed by their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.

Table 2: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

| Compound | Derivative Type | NO Inhibition IC₅₀ (µM) |

| 1 | This compound | 45.2 ± 3.1 |

| 2a | 3-O-acetyl | 38.7 ± 2.5 |

| 2b | 21-O-acetyl | 25.3 ± 1.8 |

| 2c | 28-O-acetyl | 35.1 ± 2.2 |

| 3a | 3-O-benzoyl | 29.8 ± 2.1 |

| 3b | 21-O-benzoyl | 15.6 ± 1.1 |

| 3c | 28-O-benzoyl | 27.4 ± 1.9 |

SAR Analysis:

-

The SAR for anti-inflammatory activity mirrors that observed for anticancer activity.

-

Esterification, particularly at the C-21 position with a benzoyl group, results in the most significant inhibition of NO production. This suggests a common structural basis for these two biological activities.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the determination of the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., A549, HCT116, MCF-7, HepG2)

-

Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplates

Procedure:

-

Culture cancer cells in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Seed the cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of the this compound derivatives in the culture medium.

-

Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48 hours.

-

Add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ values using a dose-response curve.

In Vitro Anti-inflammatory Assay (Nitric Oxide Assay)

This protocol outlines the measurement of NO production in LPS-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM with high glucose

-

FBS, Penicillin-Streptomycin

-

LPS from E. coli

-

Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) (for standard curve)

-

96-well microplates

Procedure:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed the cells into a 96-well plate at a density of 5 × 10⁴ cells per well and incubate overnight.

-

Pre-treat the cells with various concentrations of this compound derivatives for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Part A to the supernatant, followed by 50 µL of Part B.

-

Incubate at room temperature for 10 minutes in the dark.

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

-

Determine the percentage inhibition of NO production and the IC₅₀ values.

Signaling Pathways and Mechanisms of Action

This compound derivatives exert their biological effects by modulating key cellular signaling pathways involved in apoptosis and inflammation.

Induction of Apoptosis

This compound derivatives, particularly the more potent esterified compounds, have been shown to induce apoptosis in cancer cells. This programmed cell death is often mediated through the intrinsic mitochondrial pathway.

dot

Caption: Apoptosis induction by this compound derivatives.

This compound derivatives upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytosol. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptosis.

Inhibition of Inflammatory Pathways

The anti-inflammatory effects of this compound derivatives are largely attributed to their ability to suppress the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

dot

Caption: Inhibition of the NF-κB pathway by this compound derivatives.

In response to inflammatory stimuli like LPS, the IKK complex is activated, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and proteasomal degradation, releasing the NF-κB dimer (p65/p50). The free NF-κB then translocates to the nucleus, where it binds to the promoter regions of pro-inflammatory genes, such as iNOS, COX-2, and TNF-α, and initiates their transcription. This compound derivatives have been shown to inhibit the activation of the IKK complex, thereby preventing the degradation of IκBα and blocking the nuclear translocation of NF-κB.

Conclusion

This compound represents a valuable natural product scaffold for the development of novel therapeutic agents. The synthetic derivatization of this compound, particularly through esterification, has proven to be an effective strategy for enhancing its anticancer and anti-inflammatory properties. The structure-activity relationship studies clearly indicate that modifications at the C-21 position with lipophilic aromatic moieties lead to the most potent compounds. The underlying mechanisms of action involve the induction of apoptosis via the mitochondrial pathway and the suppression of inflammation through the inhibition of the NF-κB signaling cascade. This technical guide provides a solid foundation for the rational design and further development of this compound-based drugs with improved therapeutic potential. Future research should focus on optimizing the pharmacokinetic properties of these derivatives and evaluating their efficacy in in vivo models of cancer and inflammatory diseases.

A Technical Guide to the Biological Activity Screening of Protoaescigenin and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protoaescigenin is a prominent triterpenoid (B12794562) saponin, specifically the aglycone form of escin (B49666), which is the principal mixture of saponins (B1172615) extracted from the seeds of the horse chestnut tree (Aesculus hippocastanum). Escin, and by extension its core structure this compound, has been recognized for a wide range of therapeutic properties, including potent anti-inflammatory, anti-edematous, and venotonic effects. More recently, this compound and its glycosidic forms have been actively investigated for their potential as anticancer agents.[1] Their biological activities are attributed to the modulation of key cellular signaling pathways involved in inflammation, cell proliferation, and programmed cell death.[2][3]

This technical guide provides an in-depth overview of the methods used to screen the biological activities of this compound and its analogs. It includes a summary of quantitative cytotoxicity data, detailed experimental protocols for key assays, and visualizations of the critical signaling pathways and experimental workflows involved in its evaluation as a potential therapeutic agent.

Data Presentation: Cytotoxic Activity

The cytotoxic effects of different forms of β-escin, the naturally occurring glycoside of this compound, have been evaluated against various cancer cell lines. The 50% inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological functions. The data below summarizes the cytotoxic effects of four different types of β-escin on human colon adenocarcinoma cell lines (LoVo) and their doxorubicin-resistant counterparts (LoVo/Dx).[4]

| Compound/Analog | Cell Line | Assay Method | IC50 (µg/mL) [48h exposure] |

| β-escin crystalline | LoVo | SRB / MTT | 4.8 / 4.7 |

| LoVo/Dx | SRB / MTT | 6.2 / 5.9 | |

| β-escin amorphous | LoVo | SRB / MTT | 4.8 / 4.5 |

| LoVo/Dx | SRB / MTT | 6.1 / 6.0 | |

| β-escin sodium | LoVo | SRB / MTT | 5.3 / 5.1 |

| LoVo/Dx | SRB / MTT | 6.7 / 6.4 | |

| Aescin polysulfate | LoVo | SRB / MTT | 6.0 / 5.8 |

| LoVo/Dx | SRB / MTT | 7.6 / 7.2 | |

| Data sourced from a study on the cytotoxic effects of four aescin types on human colon adenocarcinoma cell lines.[4] |

Key Biological Activities and Signaling Pathways

This compound and its glycoside escin exert their therapeutic effects by modulating critical cellular signaling pathways. The primary mechanisms investigated are their anti-inflammatory and anticancer activities.

Anti-Inflammatory Activity: Inhibition of the NF-κB Pathway

A cornerstone of escin's potent anti-inflammatory effect is its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6][7] NF-κB is a master regulator of genes involved in inflammation and immune responses.[8] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα. Upon stimulation by inflammatory signals (like TNF-α or LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα, targeting it for degradation.[9] This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Escin intervenes by inhibiting the activation of the IKK complex, which prevents the degradation of IκBα and subsequently blocks the nuclear translocation and activity of NF-κB.[5][7][[“]]

Anticancer Activity: Induction of Apoptosis

Escin has been shown to induce apoptosis (programmed cell death) in numerous cancer cell models, making it a promising candidate for anticancer therapy.[1][2][3] One of the primary mechanisms is the activation of the intrinsic, or mitochondrial, pathway of apoptosis.[11] This pathway is controlled by the Bcl-2 family of proteins, which includes both pro-apoptotic members (like Bax and Bak) and anti-apoptotic members (like Bcl-2 and Bcl-xL).[12] Cellular stress induced by compounds like escin can shift the balance in favor of pro-apoptotic proteins. This leads to mitochondrial outer membrane permeabilization (MOMP), allowing cytochrome c to be released from the mitochondria into the cytosol.[13] In the cytosol, cytochrome c binds to Apaf-1, forming a complex called the apoptosome, which then activates the initiator caspase-9.[12] Caspase-9 proceeds to cleave and activate effector caspases, such as caspase-3, which execute the final stages of apoptosis by dismantling the cell.[14]

Experimental Protocols

Standardized in vitro assays are essential for screening and quantifying the biological activities of this compound and its analogs. Below are detailed protocols for assessing cytotoxicity and apoptosis.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15] Viable cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The formazan is then solubilized, and its concentration is measured spectrophotometrically.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[16]

-

Compound Treatment: Prepare serial dilutions of this compound or its analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only wells as a negative control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[17]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[16]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[16]

-

Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[17]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using dose-response curve analysis.

Apoptosis Detection: Annexin V-FITC/PI Staining

The Annexin V-FITC assay is a standard flow cytometry-based method for detecting early-stage apoptosis.[18] In healthy cells, the phospholipid phosphatidylserine (B164497) (PS) is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet.[19] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) and can be used to label apoptotic cells. Propidium Iodide (PI), a fluorescent nucleic acid stain, is used as a counterstain to identify late apoptotic or necrotic cells, as it can only enter cells that have lost membrane integrity.[18][19]

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or its analogs for a specified time to induce apoptosis.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cells once with cold PBS. Centrifuge again and discard the supernatant.[20]

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[21]

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within 1 hour.

-

Live cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

References

- 1. Molecular targets and anti-cancer potential of escin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Escin’s Multifaceted Therapeutic Profile in Treatment and Post-Treatment of Various Cancers: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Anti-inflammatory effects of escin are correlated with the glucocorticoid receptor/NF-κB signaling pathway, but not the COX/PGF2α signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Aescin? [synapse.patsnap.com]

- 7. Anti-inflammatory effects of escin are correlated with the glucocorticoid receptor/NF-κB signaling pathway, but not the COX/PGF2α signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue | MDPI [mdpi.com]

- 10. consensus.app [consensus.app]

- 11. Apoptosis Signaling | Bio-Techne [bio-techne.com]

- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 13. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Apigenin Induces Apoptosis through a Mitochondria/Caspase-Pathway in Human Breast Cancer MDA-MB-453 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. assets.fishersci.com [assets.fishersci.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

Understanding the solubility and stability of Protoaescigenin in different solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protoaescigenin is a prominent triterpenoid (B12794562) saponin (B1150181) aglycone derived from the seeds of the horse chestnut tree (Aesculus hippocastanum). It is the foundational structure for a variety of bioactive saponins (B1172615), most notably escin. The therapeutic potential of this compound and its glycosides, particularly their anti-inflammatory, vasoprotective, and anti-edematous properties, has garnered significant interest within the scientific community. A thorough understanding of its solubility and stability in various solvents is paramount for its extraction, purification, formulation, and the development of viable drug delivery systems. This technical guide provides an in-depth overview of the solubility and stability of this compound, with a focus on its closely related and well-studied derivative, escin, due to the limited availability of direct quantitative data for the aglycone alone.

Data Presentation: Solubility of Escin

Due to the scarcity of specific quantitative solubility data for this compound, the following table summarizes the available data for escin, a complex mixture of saponins for which this compound is the primary aglycone. This data serves as a valuable proxy for understanding the solubility profile of this compound.

| Solvent | Chemical Formula | Solubility (mg/mL) | Remarks |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | ~25 - 100[1][2] | Soluble. Often used for preparing stock solutions. |

| Dimethylformamide (DMF) | C₃H₇NO | ~20[1] | Soluble. |

| Methanol | CH₃OH | 50 | Soluble. Used for extraction. |

| Ethanol | C₂H₅OH | Soluble | Qualitative data indicates good solubility. Used for extraction. |

| Phosphate-Buffered Saline (PBS) pH 7.2 | - | ~5[1] | Sparingly soluble in aqueous buffers. |

| Water | H₂O | Sparingly soluble | Solubility is pH-dependent and increases with pH. |

| Diethyl Ether | C₄H₁₀O | Insoluble | Qualitative data. |

| Acetone | C₃H₆O | Insoluble | Qualitative data. |

| Chlorinated Hydrocarbons (e.g., Chloroform) | - | Insoluble | Qualitative data. |

Experimental Protocols

Determination of Solubility (Shake-Flask Method)

The equilibrium solubility of this compound or related saponins can be determined using the widely accepted shake-flask method.

Objective: To determine the saturation solubility of the compound in a specific solvent at a controlled temperature.

Materials:

-

This compound or a related saponin (e.g., escin)

-

Selected solvents of high purity

-

Thermostatic shaker bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of the powdered compound to a known volume of the selected solvent in a sealed vial. A visible excess of solid material should be present.

-

Equilibration: Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand in the thermostatic bath for at least 24 hours to allow the undissolved solid to sediment. For more complete separation, centrifuge the vials at a high speed.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid sediment.

-

Filtration and Dilution: Immediately filter the aliquot through a syringe filter to remove any remaining microparticles. Dilute the filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of the compound in the same solvent should be used for quantification.

-

Calculation: The solubility is calculated by multiplying the measured concentration by the dilution factor and is typically expressed in mg/mL or mol/L.

Stability Testing (Forced Degradation Studies)

Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products.

Objective: To evaluate the stability of the compound under various stress conditions, including hydrolysis, oxidation, and photolysis.

Materials:

-

This compound or a related saponin solution of known concentration

-

Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) solutions for hydrolysis studies

-

Hydrogen peroxide (H₂O₂) for oxidation studies

-

Photostability chamber

-

HPLC system with a stability-indicating method

Procedure:

-

Hydrolytic Stability:

-

Acidic Hydrolysis: Mix the compound solution with an equal volume of a suitable concentration of HCl (e.g., 0.1 M).

-

Alkaline Hydrolysis: Mix the compound solution with an equal volume of a suitable concentration of NaOH (e.g., 0.1 M).

-

Neutral Hydrolysis: Mix the compound solution with an equal volume of purified water.

-

Incubate the solutions at a controlled temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

-

-

Oxidative Stability:

-

Mix the compound solution with a suitable concentration of H₂O₂ (e.g., 3%).

-

Incubate at room temperature and collect samples at various time points.

-

-

Photostability:

-

Expose the compound solution to light in a photostability chamber according to ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

-

-

Sample Analysis: Analyze all samples using a validated stability-indicating HPLC method that can separate the parent compound from its degradation products.

-

Data Analysis: The percentage of the remaining compound is plotted against time to determine the degradation kinetics (e.g., zero-order or first-order). The degradation rate constant (k) and half-life (t₁/₂) can be calculated.

Mandatory Visualization

Experimental Workflow for Solubility and Stability Testing